Isohexyltriphenylphosphonium Bromide

概要

説明

Isohexyltriphenylphosphonium Bromide (ITTP) is a quaternary ammonium salt that has gained significant attention in recent years due to its potential use in various scientific research applications. ITTP is a lipophilic cation that can accumulate in the mitochondrial membrane potential and has been shown to have significant effects on mitochondrial function.

科学的研究の応用

Antitumor Properties

Isohexyltriphenylphosphonium bromide has been identified in research related to antitumor compounds, particularly in the context of vinblastine-type alkaloids. This indicates its potential use in the development of new classes of antitumor drugs (Mangeney et al., 1979).

Catalytic and Solvent Properties

It has been studied for its use as a bifunctional promoter (solvent and catalyst) in the Michael reaction, indicating its role in facilitating chemical reactions under environmentally benign conditions (Bahrami et al., 2021).

Effects on Biological Systems

This compound has shown effects on the cholinergic nervous system of Schistosoma mansoni, a parasitic worm, suggesting its biological activity and potential use in studying neurological effects (McAllister et al., 1980).

Extraction and Recovery Studies

This compound has been used in studies focusing on the extraction and recovery of metals like Cadmium(II) and Zinc(II), demonstrating its utility in hydrometallurgical processes (Singh et al., 2017).

Corrosion Inhibition

Research has shown its effectiveness as a corrosion inhibitor, particularly for steel in acidic environments. This suggests its potential application in industrial settings to prevent metal corrosion (Wanees, 2016).

Pharmaceutical Synthesis

It has been used in the synthesis of specific pharmaceutical compounds, such as isoindolylalkylphosphonium salts, which have been evaluated for antitumor properties (Dubois et al., 1978).

Interaction with Lipids

Studies have investigated its interaction with lipids, particularly in the context of hydrophobic ionic liquids, offering insights into its role in biochemical and pharmaceutical formulations (Gonçalves da Silva, 2018).

Antibacterial Applications

Research on composites containing this compound has demonstrated synergistic antibacterial activity, highlighting its potential use in developing antibacterial solutions (Cai et al., 2011).

Safety and Hazards

作用機序

Target of Action

Isohexyltriphenylphosphonium Bromide is a quaternary ammonium salt that is widely used in organic synthesis . The primary targets of this compound are the reactions it catalyzes, including asymmetric synthesis, organic oxidation reactions, and organic phosphination reactions .

Mode of Action

As a quaternary ammonium salt, this compound acts as a catalyst in various organic reactions . It interacts with the reactants to lower the activation energy of the reaction, thereby accelerating the reaction rate. The exact mode of action can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the organic reactions it catalyzes. These can include pathways involved in the synthesis of new organic compounds, the oxidation of organic compounds, or the introduction of phosphorus into organic compounds .

Pharmacokinetics

Its solubility in polar solvents like ethanol, dimethylformamide, and dichloromethane suggests it may have good bioavailability in environments where these solvents are present.

Result of Action

The result of this compound’s action is the acceleration of the organic reactions it catalyzes. This can lead to more efficient synthesis of new organic compounds, more effective oxidation of existing compounds, or the successful introduction of phosphorus into organic compounds .

生化学分析

Biochemical Properties

The specific biochemical properties of Isohexyltriphenylphosphonium Bromide are not well-documented in the literature. It is known that triphenylphosphonium compounds, a group to which this compound belongs, can interact with various biomolecules. For instance, lipophilic triphenylphosphonium cations have been used to target a range of biologically active compounds into mitochondria .

Cellular Effects

Triphenylphosphonium compounds, including this compound, can influence cellular metabolism. For example, lipophilic triphenylphosphonium cations have been found to inhibit the mitochondrial electron transport chain and induce mitochondrial proton leak

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that triphenylphosphonium compounds can interact with biomolecules at the molecular level. For instance, they can inhibit the respiratory chain and decrease the mitochondrial membrane potential .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of triphenylphosphonium compounds can change over time. For instance, more hydrophobic triphenylphosphonium derivatives can have a negative impact on mitochondrial membrane potential and respiratory chain activity .

Dosage Effects in Animal Models

It is known that the effects of other triphenylphosphonium compounds can vary with dosage .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. It is known that triphenylphosphonium compounds can influence metabolic pathways. For instance, they can inhibit the mitochondrial electron transport chain .

Transport and Distribution

It is known that triphenylphosphonium compounds can be transported across the membranes of cells and mitochondria .

Subcellular Localization

It is known that triphenylphosphonium compounds can accumulate in mitochondria .

特性

IUPAC Name |

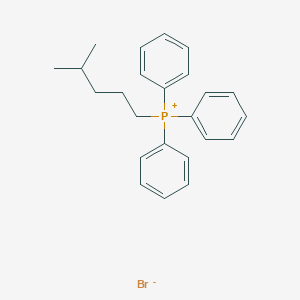

4-methylpentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVQDUYONNRCAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448628 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70240-41-4 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

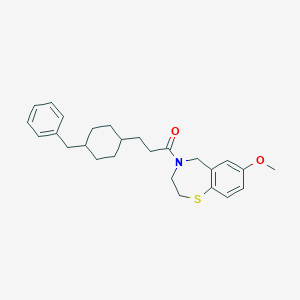

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

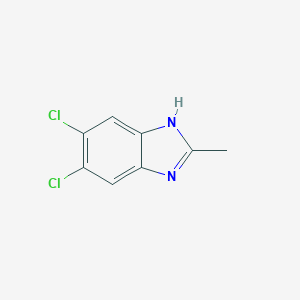

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)

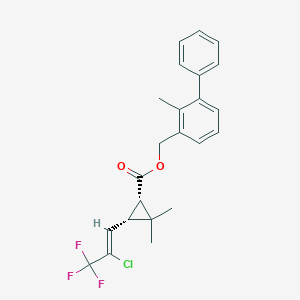

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)